molecular formula C16H10ClNO B2446234 2-Phenylquinoline-4-carbonyl chloride CAS No. 59661-86-8

2-Phenylquinoline-4-carbonyl chloride

Cat. No.: B2446234
CAS No.: 59661-86-8
M. Wt: 267.71
InChI Key: AFHGMYUEOXZDBM-UHFFFAOYSA-N
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Description

2-Phenylquinoline-4-carbonyl chloride is a chemical compound with the molecular formula C16H10ClNO It is a derivative of quinoline, a heterocyclic aromatic organic compound

Safety and Hazards

The safety information for 2-Phenylquinoline-4-carbonyl chloride indicates that it may be harmful if swallowed and may cause harm in contact with skin . Precautionary measures include avoiding inhalation, ingestion, or contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylquinoline-4-carbonyl chloride typically involves the reaction of 2-phenylquinoline-4-carboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into a carbonyl chloride group. The general reaction scheme is as follows:

C16H11NO2+SOCl2C16H10ClNO+SO2+HCl\text{C16H11NO2} + \text{SOCl2} \rightarrow \text{C16H10ClNO} + \text{SO2} + \text{HCl} C16H11NO2+SOCl2→C16H10ClNO+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Reduction: The compound can be reduced to 2-phenylquinoline-4-carboxamide using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidative reactions can convert the phenyl group into various functional groups, such as carboxylic acids or aldehydes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Carboxylic Acids: Formed by the oxidation of the phenyl group.

Mechanism of Action

The mechanism of action of 2-Phenylquinoline-4-carbonyl chloride is primarily based on its ability to interact with biological macromolecules. In medicinal chemistry, derivatives of this compound have been shown to inhibit enzymes such as histone deacetylases (HDACs), leading to the modulation of gene expression and induction of apoptosis in cancer cells . The molecular targets include the active sites of enzymes, where the compound forms strong hydrophobic interactions and hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylquinoline-4-carboxylic acid
  • 2-Phenylquinoline-4-carboxamide
  • 2-Phenylquinoline-4-carboxylate esters

Uniqueness

2-Phenylquinoline-4-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows for the formation of a wide variety of derivatives through nucleophilic substitution reactions. This reactivity makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-phenylquinoline-4-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO/c17-16(19)13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHGMYUEOXZDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

11.7 ml (136.3 mmol) of oxalyl chloride were dissolved in 150 ml of CH2Cl2. The solution was cooled at −10° C. and 20 g (80.2 mmol) of commercially available 2-phenylquinoline-4-carboxylic acid were added portionwise. The reaction mixture was left overnight at room temperature and then evaporated to dryness to yield 22 g of the title compound, used without further purification.
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Synthesis routes and methods II

Procedure details

2-phenyl-4-quinolinecarbonyl chloride was synthesized from commercially available 2-phenyl-4-quinolinecarboxylic acid and thionyl chloride according to a routine method.
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